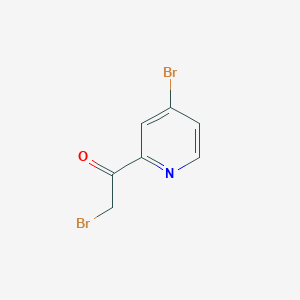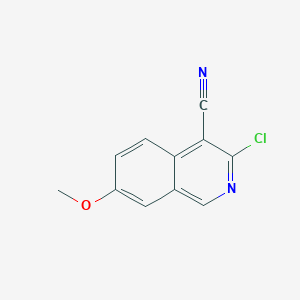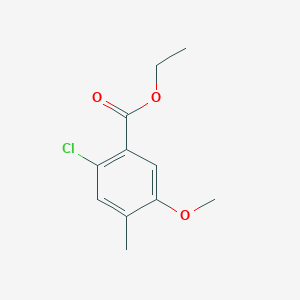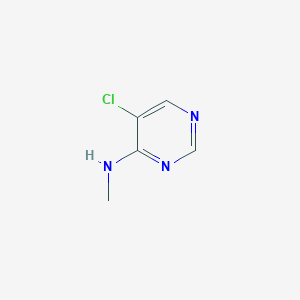
3-Fluoro-5-iodo-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.03 g/mol . This compound is a derivative of benzoic acid, featuring fluorine, iodine, and methyl substituents on the benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-methylbenzoic acid, followed by selective fluorination and iodination . The reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the fluorine and iodine atoms.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodo-2-methylbenzoic acid may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-2-methylbenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-2-methylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These substituents can influence the reactivity and selectivity of the compound in different pathways. For example, in coupling reactions, the iodine atom can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the iodine substituent.
2-Iodo-3-methylbenzoic acid: Similar but lacks the fluorine substituent.
5-Fluoro-2-methylbenzoic acid: Similar but lacks the iodine substituent.
Uniqueness
3-Fluoro-5-iodo-2-methylbenzoic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C8H6FIO2 |
|---|---|
Peso molecular |
280.03 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
Clave InChI |
VPNWHVJAHLYLON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)


![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)








